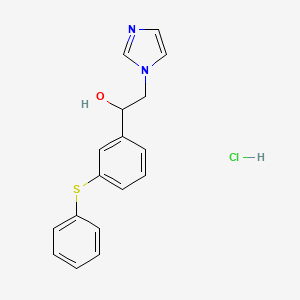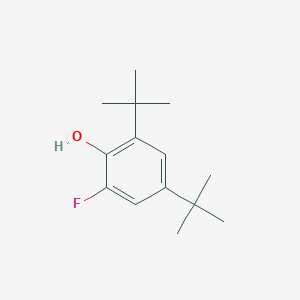
2,4-Di-tert-butyl-6-fluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Di-tert-butyl-6-fluorophenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two tert-butyl groups and a fluorine atom attached to a benzene ring with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-6-fluorophenol typically involves the alkylation of phenol with isobutylene in the presence of a catalyst. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of an aluminum phenoxide catalyst at a temperature range of 100° to 110°C . The fluorination step can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Di-tert-butyl-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.
科学的研究の応用
2,4-Di-tert-butyl-6-fluorophenol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a stabilizer in various chemical reactions.
Industry: It is used as an additive in polymers and plastics to enhance their stability and durability.
作用機序
The mechanism of action of 2,4-Di-tert-butyl-6-fluorophenol involves its ability to interact with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to neutralize free radicals and reduce reactive oxygen species production . Additionally, it can inhibit certain enzymes, such as monoamine oxidase, which plays a role in neurotransmitter regulation .
類似化合物との比較
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: This compound is similar in structure but has methyl groups instead of tert-butyl groups.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, it is widely used in industrial applications.
2,4,6-Tri-tert-butylphenol: This compound has an additional tert-butyl group, making it more sterically hindered.
Uniqueness
2,4-Di-tert-butyl-6-fluorophenol is unique due to the presence of a fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it valuable in specific applications where such properties are desired.
特性
CAS番号 |
78231-86-4 |
|---|---|
分子式 |
C14H21FO |
分子量 |
224.31 g/mol |
IUPAC名 |
2,4-ditert-butyl-6-fluorophenol |
InChI |
InChI=1S/C14H21FO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 |
InChIキー |
ADKOSZBITWLREI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)F)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


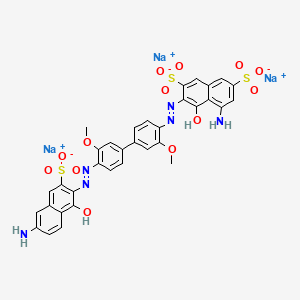
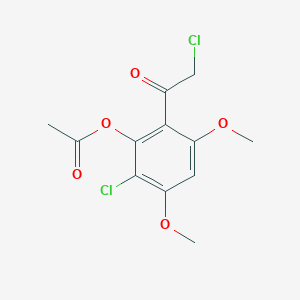
![4-amino-5-bromo-N-[8-(cyclohexylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B14452309.png)
![Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14452313.png)
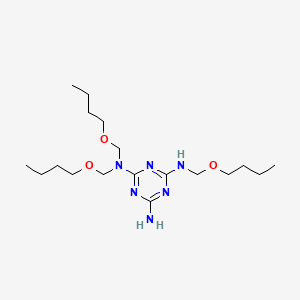

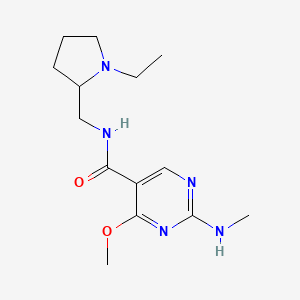

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(1,3-dithian-2-yl)pyrimidin-4-one](/img/structure/B14452344.png)
![Trimethyl{3-[(oxan-2-yl)oxy]prop-1-en-2-yl}stannane](/img/structure/B14452360.png)
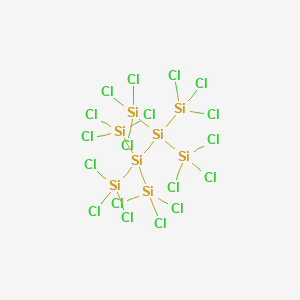

![4-[2,4,6-Tri(propan-2-yl)benzoyl]benzonitrile](/img/structure/B14452374.png)
